DNP-L-isoleucine
CAS No.: 1655-56-7
Cat. No.: VC21266087
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1655-56-7 |
---|---|
Molecular Formula | C12H15N3O6 |
Molecular Weight | 297.26 g/mol |
IUPAC Name | 2-(2,4-dinitroanilino)-3-methylpentanoic acid |
Standard InChI | InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) |
Standard InChI Key | PCZSORDQCDENOD-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES | CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Basic Properties
N-(2,4-Dinitrophenyl)-L-isoleucine belongs to the class of dinitrophenyl derivatives of amino acids. Its structure features the essential amino acid L-isoleucine conjugated with a 2,4-dinitrophenyl group through the amino nitrogen. This structural arrangement creates a compound with distinctive chemical and physical properties that differentiate it from both its parent amino acid and other DNP-amino acid derivatives.
Structural Components
The molecule consists of two primary components:
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L-isoleucine: An essential branched-chain amino acid with the molecular formula C₆H₁₃NO₂
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2,4-Dinitrophenyl group: A reactive aromatic group containing two nitro substituents at positions 2 and 4 of the phenyl ring
The conjugation occurs through a nucleophilic substitution reaction where the amino group of L-isoleucine replaces the leaving group (typically fluoride) on 2,4-dinitrofluorobenzene, forming a covalent bond between the amino nitrogen and the phenyl carbon.
Physical Properties
The physical properties of DNP-L-isoleucine can be inferred from both its structural components and similar compounds. Based on the properties of L-isoleucine and other DNP-amino acids, DNP-L-isoleucine would likely exhibit:
Property | Expected Value |
---|---|
Appearance | Yellow to orange crystalline solid |
Molecular Formula | C₁₂H₁₅N₃O₆ |
Molecular Weight | ~297 g/mol |
Melting Point | Likely between 100-150°C |
Solubility | Moderate solubility in polar organic solvents; limited water solubility |
Optical Activity | Expected to retain the chirality of L-isoleucine with altered specific rotation |
pH (in solution) | Likely acidic due to the carboxylic acid group |
These properties would be influenced by the optical activity of L-isoleucine, which has an optical rotation of [α]20/D +41.0±1°, c = 5% in 6 M HCl .
Synthesis and Preparation Methods
The preparation of DNP-L-isoleucine would follow similar synthetic routes to those established for related compounds such as DNP-L-leucine, with modifications to accommodate the specific structural characteristics of L-isoleucine.
Laboratory Synthesis
The standard laboratory preparation of DNP-L-isoleucine would likely involve:
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Reaction of 2,4-dinitrofluorobenzene with L-isoleucine under basic conditions
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Use of alkaline medium (sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution
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Careful pH control to prevent racemization of the chiral center in L-isoleucine
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Purification through crystallization or chromatographic techniques
The reaction proceeds via nucleophilic aromatic substitution, where the amino group of L-isoleucine attacks the electrophilic carbon attached to the fluorine in 2,4-dinitrofluorobenzene.
Starting Material Production
The starting material, L-isoleucine, can be produced through various methods including:
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Fermentation processes using chemically synthesized substrates
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Conversion of natural precursors like 2-ketobutyrate or D,L-2-hydroxybutyrate using Corynebacterium glutamicum
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Sugar-based processes using engineered strains of Corynebacterium glutamicum, Serratia marcescens, and Escherichia coli
As noted in the literature, "The mutant Escherichia coli H-8285, being resistant to thiaisoleucine, arginine hydroxamate, and D,L-ethionine accumulates 26 g/L L-isoleucine in 45 h in a fed-batch process."
Biochemical Significance and Activity
DNP-L-isoleucine inherits and potentially modifies the biochemical properties of its constituent parts, particularly the biological activity of L-isoleucine with potential alterations due to the DNP group.
Signaling Pathways
Research on L-isoleucine suggests potential involvement of DNP-L-isoleucine in specific signaling pathways:
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NF-κB/rel Activation: Studies have shown that "Isoleucine induces NF-κB/rel activities" and that "isoleucine induces specific DNA binding proteins that recognize the NF-κB consensus sequence." This activation may be relevant to how DNP-L-isoleucine interacts with cellular mechanisms.
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Transcription Factor Binding: As demonstrated with L-isoleucine, there may be specific interactions with transcription factors that could be maintained or modified in DNP-L-isoleucine.
Analytical Applications
One of the most significant applications of DNP-amino acid derivatives is in analytical biochemistry, where they serve crucial roles in various methodologies.
Protein and Peptide Analysis
DNP-L-isoleucine, like other DNP-amino acids, could serve important functions in:
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N-terminal amino acid analysis: The DNP derivatization of the N-terminal amino acid allows for the identification of the first amino acid in a peptide chain.
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Protein sequencing: Traditional Edman degradation techniques often utilize DNP derivatives for visualizing and identifying amino acids.
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HPLC analysis: The DNP group's strong chromophore properties enable enhanced detection sensitivity in high-performance liquid chromatography applications.
Quantitative Determination
The distinctive spectral properties of the DNP group make DNP-L-isoleucine potentially valuable for quantitative analyses:
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Spectrophotometric detection: The DNP group absorbs strongly in the UV-visible range, allowing for sensitive detection of DNP-L-isoleucine in complex mixtures.
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Calibration standards: Purified DNP-L-isoleucine could serve as a reference standard in analytical methods for amino acid quantification.
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Metabolic studies: Labeled DNP-L-isoleucine could potentially be used to trace isoleucine metabolism in biological systems.
Comparison with Similar DNP-Amino Acid Derivatives
Understanding DNP-L-isoleucine requires contextualizing it among related compounds, particularly other DNP-amino acid derivatives.
Structural Comparisons
Compound | Side Chain Structure | Distinctive Properties |
---|---|---|
DNP-L-isoleucine | Branched (2-methylbutyl) | Chiral at both α-carbon and side chain |
DNP-L-leucine | Branched (isobutyl) | Lacks side chain chirality |
DNP-L-valine | Branched (isopropyl) | Shorter side chain |
DNP-L-alanine | Methyl group | Simplest chiral side chain |
These structural differences influence the compounds' physical properties, biological activities, and analytical applications.
Research Applications
DNP-L-isoleucine has potential applications across multiple scientific disciplines, from basic biochemistry to applied medicine.
Biochemical Research
As a biochemical tool, DNP-L-isoleucine could serve various functions:
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Protein Labeling: The DNP group provides a chromophore for visualizing proteins and tracking their movements and interactions.
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Enzyme Kinetics: As a substrate analog, it could be used to study the kinetics and mechanisms of enzymes involved in amino acid metabolism.
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Structural Studies: In crystallography, DNP-L-isoleucine could potentially facilitate the study of protein structures by providing phase information or stabilizing specific conformations.
Medical Research
The potential medical applications of DNP-L-isoleucine might include:
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Immunomodulation: Based on isoleucine's activity in β-defensin expression, DNP-L-isoleucine might serve as a tool in studying and potentially modulating immune responses.
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Metabolic Studies: As a labeled form of isoleucine, it could help track branched-chain amino acid metabolism in various disease states.
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Diagnostic Applications: The distinct spectral properties could be leveraged in developing diagnostic assays for conditions involving amino acid metabolism disruption.
Industrial Applications
Potential industrial applications include:
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Quality Control: As a reference standard in pharmaceutical and food analysis.
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Process Monitoring: In industrial fermentation and biotechnology processes involving amino acid production.
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Material Science: As a building block for specialized biomaterials with defined properties.
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